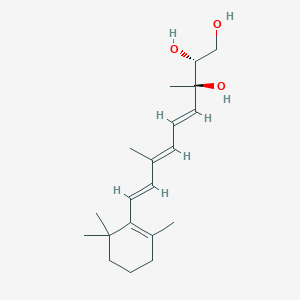
Isopropyltriphenylphosphonium bromide
概要
説明
Isopropyltriphenylphosphonium bromide is a chemical compound with the linear formula C21H22BrP . It has a molecular weight of 385.287 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 22 hydrogen atoms, 1 bromine atom, and 1 phosphorus atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds like Isopropyltriphenylphosphonium iodide are known to be employed in Wittig and cyclopropanation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.科学的研究の応用
Antitumor Applications :Isopropyltriphenylphosphonium bromide has been utilized in the synthesis of antitumor compounds, particularly in creating derivatives of vinblastine-type alkaloids, which are significant in cancer research and treatment (Mangeney et al., 1979).
Chemical Reactions and Synthesis :This compound is involved in the formation of allenic phosphonium salts and ylides, demonstrating its role in complex chemical reactions. It has been noted for its reaction with bases, yielding different products essential in organic synthesis (Ratts & Partos, 1969).
Catalysis in Organic Reactions :Its application as a bifunctional promoter in the presence of cerium(IV) ammonium nitrate for Michael reactions highlights its potential in organic chemistry, particularly in solvent-free conditions (Bahrami et al., 2021).
Corrosion Inhibition :this compound has been studied as a corrosion inhibitor, particularly for steel in acidic environments. Its effectiveness in protecting metals from corrosion is an important application in materials science (Wanees, 2016).
Polymer Science :In the field of polymer science, it has been used in the preparation of isobutylene-based ionomers, where its role in ion-pair aggregation contributes to the dynamic mechanical properties of materials (Parent et al., 2004).
Glucose Bioassays :This compound has shown potential in stabilizing bioassays, particularly in preserving glucose content unchanged for extended periods. Its application in glucose assessment is particularly valuable in metabolic studies and space exploration (Iarmol'chuk, 1998).
Pharmaceutical Research :Its derivatives have been explored for effects on the cholinergic nervous system of Schistosoma mansoni, indicating its potential in pharmaceutical research and development of anticholinergic agents (McAllister et al., 1980).
Safety and Hazards
作用機序
Isopropyltriphenylphosphonium bromide is a unique chemical compound with the linear formula C21H22BrP . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
特性
IUPAC Name |
triphenyl(propan-2-yl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZCYIMJQTYEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383613 | |
| Record name | Isopropyltriphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1530-33-2 | |
| Record name | Isopropyltriphenylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyltriphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Isopropyltriphenylphosphonium bromide monohydrate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for the salt: C21H22P+·Br−·H2O. [] From this formula, the molecular weight can be calculated based on the atomic weights of the constituent elements.
Q2: The abstract mentions "short C—H⋯Br contacts" and "strong O—H⋯O hydrogen bonds." What do these contacts signify in the crystal structure?
A2: These contacts indicate the types of intermolecular interactions present in the crystal structure. [] The "C—H⋯Br contacts" suggest weak hydrogen bonding interactions between the hydrogen atoms of the isopropyltriphenylphosphonium cation and the bromide anion. The "strong O—H⋯O hydrogen bonds" likely refer to the interactions between water molecules in the crystal lattice. These interactions, along with the "O—H⋯Br contacts," contribute to the overall stability and packing arrangement of the molecules within the crystal.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)




![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)



![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)

